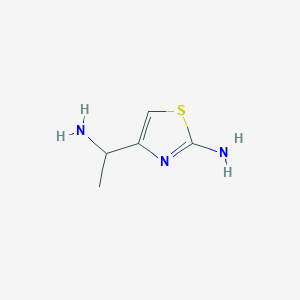
4-(1-Aminoethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
化学反应分析
Types of Reactions
4-(1-Aminoethyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
科学研究应用
4-(1-Aminoethyl)thiazol-2-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity.
2-Amino-4-methylthiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |
InChI 键 |
XHRDXPTWYNDGKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC(=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


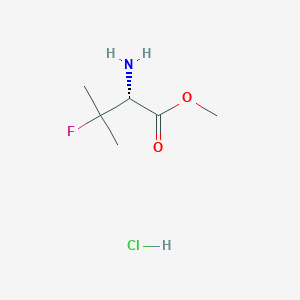
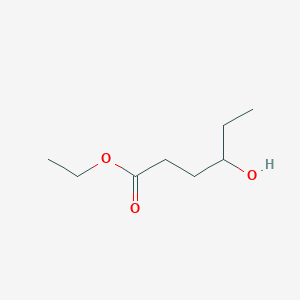

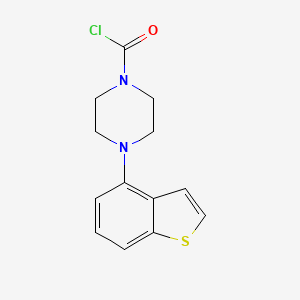
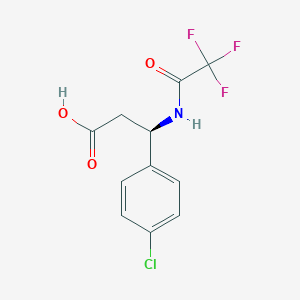
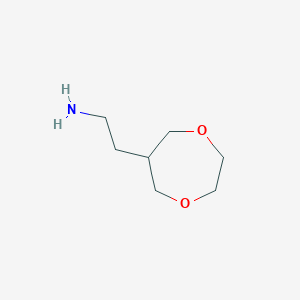
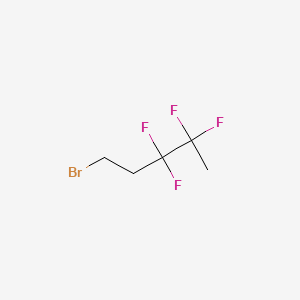

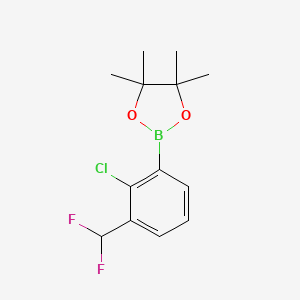
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
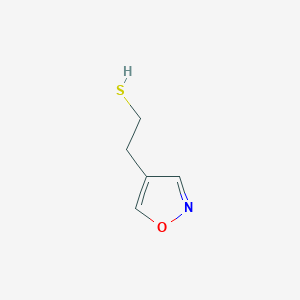
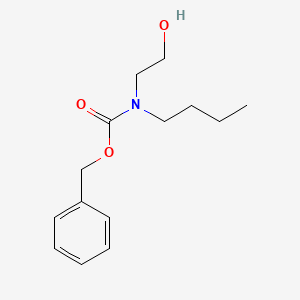
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
